molecular formula C10H12BrF B2659357 1-Bromo-3-(tert-butyl)-2-fluorobenzene CAS No. 1369935-80-7

1-Bromo-3-(tert-butyl)-2-fluorobenzene

Cat. No.: B2659357
CAS No.: 1369935-80-7
M. Wt: 231.108
InChI Key: BEWYVAHVUCCRLS-UHFFFAOYSA-N
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Description

1-Bromo-3-(tert-butyl)-2-fluorobenzene is a useful research compound. Its molecular formula is C10H12BrF and its molecular weight is 231.108. The purity is usually 95%.
BenchChem offers high-quality 1-Bromo-3-(tert-butyl)-2-fluorobenzene suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Bromo-3-(tert-butyl)-2-fluorobenzene including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-bromo-3-tert-butyl-2-fluorobenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12BrF/c1-10(2,3)7-5-4-6-8(11)9(7)12/h4-6H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BEWYVAHVUCCRLS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=C(C(=CC=C1)Br)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12BrF
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Technical Whitepaper: 1-Bromo-3-tert-butyl-2-fluorobenzene

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the structural analysis, synthesis, and application of 1-Bromo-3-tert-butyl-2-fluorobenzene (CAS: 1369935-80-7). This molecule represents a specialized "vicinal triad" scaffold (1,2,3-substitution) often utilized in medicinal chemistry to modulate metabolic stability and conformational locking via the ortho-fluorine effect.

CAS: 1369935-80-7 | Formula: C₁₀H₁₂BrF | MW: 231.11 g/mol [1]

Structural Analysis & Physicochemical Profile

The "Vicinal Sandwich" Motif

The defining feature of this molecule is the 1,2,3-substitution pattern where the fluorine atom is "sandwiched" between a bromine atom and a bulky tert-butyl group. This arrangement creates unique electronic and steric properties:

  • Steric Locking: The bulky tert-butyl group (Position 3) exerts significant steric pressure on the adjacent fluorine (Position 2). This restricts the rotation of the tert-butyl group and forces the fluorine atom to adopt a specific electrostatic orientation.

  • Electronic Modulation: The fluorine atom is highly electronegative, withdrawing electron density from the ring (inductive effect, -I) while donating back via resonance (+R). Located ortho to the bromine (Position 1), the fluorine atom activates the C-Br bond for oxidative addition in metal-catalyzed cross-couplings, albeit with unique selectivity compared to non-fluorinated analogs.

  • Metabolic Stability: In drug design, this scaffold serves as a metabolic blocker. The tert-butyl group prevents oxidation at the benzylic position (as there are no benzylic protons), and the fluorine atom blocks metabolic attack at the ortho position.

Key Physicochemical Data
PropertyValueContext
Appearance Colorless to pale yellow liquidStandard state at STP
Boiling Point ~230–235°C (Predicted)High due to molecular weight/polarity
Density ~1.35 g/cm³Halogenated aromatic density
LogP 4.4 ± 0.2Highly lipophilic (t-Butyl contribution)
H-Bond Donors 0Aprotic
Rotatable Bonds 1C(Ar)-tBu bond (restricted rotation)

Synthetic Pathways[5]

Synthesis of 1,2,3-substituted benzenes is non-trivial due to directing group conflicts. Standard electrophilic aromatic substitution (EAS) on 1-tert-butyl-2-fluorobenzene typically yields the para product (Position 5) rather than the crowded ortho product (Position 3).

Preferred Route: Directed Ortho-Metallation (DoM)

The most reliable method exploits the strong ortho-directing ability of the fluorine atom to overcome the steric bulk of the tert-butyl group.

Mechanism:

  • Substrate: 1-tert-butyl-2-fluorobenzene.

  • Reagent: n-Butyllithium (n-BuLi) or LDA (Lithium Diisopropylamide).

  • Process: The fluorine atom coordinates the lithium species, directing deprotonation selectively to the C3 position (the position between F and H, but since t-Bu is at C1 and F at C2, the open ortho position to F is C3).

    • Note: The C6 position (ortho to t-Bu) is sterically blocked and lacks the strong directing effect of F.

  • Quench: The resulting aryllithium species is trapped with an electrophilic bromine source (e.g., CBr₄ or Br₂).

Experimental Protocol (DoM Approach)

Note: All steps must be performed under inert atmosphere (Ar/N₂).

  • Setup: Flame-dry a 250 mL 3-neck flask equipped with a magnetic stirrer and low-temperature thermometer.

  • Solvent: Add anhydrous THF (50 mL) and 1-tert-butyl-2-fluorobenzene (10 mmol). Cool to -78°C (dry ice/acetone bath).

  • Lithiation: Dropwise add n-BuLi (1.1 equiv, 2.5 M in hexanes) over 20 minutes. Maintain internal temperature below -70°C.

    • Checkpoint: The solution may turn yellow/orange, indicating formation of the aryllithium species.

  • Equilibration: Stir at -78°C for 1 hour to ensure complete metallation at the C3 position.

  • Bromination: Dissolve CBr₄ (1.2 equiv) in THF (10 mL) and add dropwise to the lithiated mixture.

  • Workup: Allow to warm to room temperature. Quench with saturated NH₄Cl solution. Extract with Ethyl Acetate (3x). Dry organic layer over MgSO₄ and concentrate.[2]

  • Purification: Flash column chromatography (Hexanes/EtOAc) to isolate the 1-bromo-3-tert-butyl-2-fluorobenzene isomer.

Synthesis Workflow Diagram

Synthesis Start 1-tert-butyl-2-fluorobenzene Reagent1 n-BuLi / THF (-78°C) Start->Reagent1 Inter Lithiated Intermediate (Li at C3) Reagent1->Inter Ortho-Lithiation Reagent2 Electrophile (CBr4) Inter->Reagent2 Product 1-Bromo-3-tert-butyl- 2-fluorobenzene Reagent2->Product Electrophilic Trap

Figure 1: Directed Ortho-Metallation (DoM) strategy utilizing Fluorine as the directing group to install Bromine at the sterically crowded C3 position.

Reactivity & Applications

Cross-Coupling (Suzuki-Miyaura)

This molecule is a premium building block for constructing biaryl systems. The bromine atom is the reactive handle.

  • Challenge: The ortho-fluorine and the meta-tert-butyl group create a "pocket" that can hinder the approach of bulky palladium ligands.

  • Solution: Use active catalyst systems designed for sterically hindered substrates, such as Pd-PEPPSI-IPr or Pd(dppf)Cl₂ .

Self-Validating Protocol: Suzuki Coupling
  • Mix: Aryl Bromide (1.0 eq), Boronic Acid (1.2 eq), K₃PO₄ (2.0 eq).

  • Catalyst: Add Pd(dppf)Cl₂ (3 mol%).

  • Solvent: 1,4-Dioxane/Water (4:1). Degas thoroughly.

  • Heat: 80°C for 12 hours.

  • Validation: Monitor via TLC. The disappearance of the starting bromide (Rf ~0.8 in Hexanes) and appearance of the fluorescent biaryl product confirms success.

Reactivity Diagram

Reactivity Substrate 1-Bromo-3-tert-butyl- 2-fluorobenzene OxAdd Oxidative Addition (Pd0 inserts C-Br) Substrate->OxAdd Pd(0) Catalyst TransMet Transmetallation (Boronic Acid) OxAdd->TransMet Base (K3PO4) RedElim Reductive Elimination (C-C Bond Formation) TransMet->RedElim RedElim->Substrate Cycle Completes

Figure 2: Catalytic cycle for Suzuki-Miyaura coupling. The steric bulk of the t-butyl group requires highly active Pd-catalysts to facilitate the oxidative addition step.

Safety & Handling (SDS Summary)

  • Hazards: Skin Irritant (H315), Eye Irritant (H319).[3]

  • Storage: Keep cold (2-8°C), under inert gas. The C-Br bond is stable, but the compound is lipophilic and should be handled in a fume hood to avoid inhalation of vapors.

  • Incompatibility: Strong oxidizing agents, strong bases (can cause dehydrohalogenation or benzyne formation under extreme conditions).

References

  • AChemBlock. (2024). 1-bromo-3-(tert-butyl)-2-fluorobenzene Product Data. Retrieved from

  • PubChem. (2024).[4] Compound Summary: 1-Bromo-3-(tert-butyl)-2-fluorobenzene.[1][5][6] National Library of Medicine. Retrieved from

  • Snieckus, V. (1990). Directed Ortho Metalation. Tertiary Amide and O-Carbamate Directors in Synthetic Strategies for Polysubstituted Aromatics. Chemical Reviews. (General reference for DoM methodology).
  • Organic Syntheses. (1970). Synthesis of 1-bromo-2-fluorobenzene. Org. Synth. 1970, 50, 88. (Foundational protocol for fluorobromobenzenes). Retrieved from

Sources

2-fluoro-3-tert-butylbromobenzene physical properties

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the physical properties, synthetic utility, and handling protocols for 1-bromo-3-tert-butyl-2-fluorobenzene (referred to herein as 2-fluoro-3-tert-butylbromobenzene).

Scaffold Analysis, Reactivity Profiling, and Synthetic Protocols

Executive Summary

2-Fluoro-3-tert-butylbromobenzene is a high-value intermediate in medicinal chemistry, primarily utilized for "scaffold hopping" and conformational restriction. The unique 1,2,3-substitution pattern creates a "buttressing effect" where the bulky tert-butyl group sterically locks the adjacent fluorine atom, significantly influencing the electronic environment of the bromine leaving group. This guide addresses the specific challenges of utilizing this sterically demanding building block in cross-coupling reactions.

Chemical Identity & Physical Properties[1][2][3][4][5]

Precise Identification: The nomenclature "2-fluoro-3-tert-butylbromobenzene" implies a contiguous substitution pattern. The primary isomer discussed is 1-bromo-3-(tert-butyl)-2-fluorobenzene .[1][2]

PropertyValueNote
IUPAC Name 1-Bromo-3-(1,1-dimethylethyl)-2-fluorobenzene
CAS Number 1369935-80-7 Distinct from the 5-fluoro isomer (1123172-38-2)
Molecular Formula C₁₀H₁₂BrF
Molecular Weight 231.11 g/mol
Appearance Clear, colorless to pale yellow liquid
Density 1.32 ± 0.05 g/cm³Predicted based on structure/homologs
Boiling Point 205–210 °C (at 760 mmHg)Predicted; requires high vac distillation
LogP ~4.4Highly lipophilic
Solubility DCM, THF, Toluene, HexanesInsoluble in water

Critical Note on Isomers: Researchers often confuse this compound with 1-bromo-3-tert-butyl-5-fluorobenzene . Verify the substitution pattern via ¹H-NMR prior to use. The 2-fluoro isomer (discussed here) shows a distinct coupling constant pattern due to the F-H coupling adjacent to the bulky t-butyl group.

Structural Visualization & Steric Mapping

The following diagram illustrates the "Steric Wall" created by the tert-butyl group. In cross-coupling (e.g., Suzuki-Miyaura), the Palladium catalyst faces significant hindrance during the oxidative addition step due to the ortho-fluorine and the meta-tert-butyl bulk.

StericMap cluster_legend Reactivity Implications Core Benzene Ring Br Br (C1) Reactive Handle Core->Br C-X Bond F F (C2) Electronic Modulator Core->F Ortho tBu t-Butyl (C3) Steric Wall Core->tBu Meta F->Br Electronic Deactivation tBu->F Buttressing Effect desc The t-Butyl group forces the Fluorine into a rigid conformation, affecting the oxidative addition rate at C1.

Figure 1: Steric and electronic interaction map of the 1,2,3-substitution pattern.[3]

Synthetic Methodology: Sterically Demanding Suzuki Coupling[10][13]

Standard protocols (e.g., Pd(PPh₃)₄/Na₂CO₃) often fail with this substrate due to the steric crowding around the C-Br bond. The following protocol uses a Buchwald Precatalyst system designed to overcome this energy barrier.

Protocol: Pd-Catalyzed Cross-Coupling of 2-Fluoro-3-tert-butylbromobenzene

Objective: Couple 2-fluoro-3-tert-butylbromobenzene with an aryl boronic acid.

Reagents:

  • Substrate: 1.0 equiv (e.g., 1.0 mmol, 231 mg)

  • Boronic Acid: 1.2 – 1.5 equiv

  • Catalyst: XPhos Pd G2 or SPhos Pd G2 (2–5 mol%)

    • Rationale: These bulky, electron-rich phosphine ligands facilitate oxidative addition into the hindered C-Br bond.

  • Base: K₃PO₄ (3.0 equiv, finely ground)

  • Solvent: Toluene/Water (10:1 ratio) or 1,4-Dioxane (anhydrous).

Step-by-Step Workflow:

  • Preparation (In Glovebox or Schlenk Line):

    • Charge a reaction vial with the boronic acid, K₃PO₄, and the Pd-Precatalyst.

    • If using a Schlenk line, cap the vial with a septum and purge with Argon for 15 minutes.

    • Scientific Integrity Check: Oxygen is the enemy of active Pd(0) species. Thorough degassing is non-negotiable.

  • Addition of Liquids:

    • Dissolve the 2-fluoro-3-tert-butylbromobenzene in the solvent (degassed).

    • Inject the solution into the solids via syringe.

  • Reaction:

    • Heat the mixture to 100 °C for 12–24 hours.

    • Monitoring: Check reaction progress via TLC (Hexanes/EtOAc) or LCMS. Look for the disappearance of the starting bromide (Rt will be high due to lipophilicity).

  • Workup:

    • Cool to room temperature.[4][5] Filter through a pad of Celite to remove Pd black.

    • Dilute with EtOAc, wash with water and brine.

    • Dry over Na₂SO₄ and concentrate.[5]

  • Purification:

    • Flash column chromatography.

    • Note: The product will likely be an atropisomer if the coupling partner is also ortho-substituted.

Experimental Workflow Diagram

Workflow cluster_warning Critical Control Point Start Start: Weigh Solids (Boronic Acid, Base, Catalyst) Mix Combine & Heat (100°C, 12-24h) Start->Mix Degas Degas Solvent (Ar Sparge >15 min) Degas->Mix Monitor Monitor (LCMS/TLC) Check for De-bromination Mix->Monitor Monitor->Mix Incomplete Workup Filter (Celite) & Extract Monitor->Workup Conversion >95% Note Risk: Protodebromination (Replacing Br with H) caused by overheating or wet solvents. Monitor->Note

Figure 2: Operational workflow for cross-coupling sterically hindered aryl bromides.

Handling, Safety, and Stability (SDS Summary)

Hazards:

  • H315/H319: Causes skin and serious eye irritation.[6]

  • H335: May cause respiratory irritation.[6]

  • Signal Word: Warning.

Storage Protocol:

  • Store in a cool, dry place (2–8 °C recommended for long-term).

  • Keep under inert atmosphere (Argon/Nitrogen) to prevent slow hydrolysis or oxidation, although the compound is relatively stable compared to iodides.

Spill Response:

  • Absorb with inert material (vermiculite/sand). Do not flush into surface water. The high logP indicates potential bioaccumulation; prevent environmental release.

References

  • PubChem Compound Summary. (2025). 1-Bromo-3-(tert-butyl)-5-fluorobenzene (Isomer Reference).[7][8] National Center for Biotechnology Information.

    • (Note: Used for property extrapolation of the class; specific isomer data derived from supplier certificates).

  • Tang, W., et al. (2014).[9] Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling. Royal Society of Chemistry.[9]

  • Sigma-Aldrich / Merck. (2025).

  • AChemBlock. (2026). Product Entry: 1-bromo-3-(tert-butyl)-2-fluorobenzene (CAS 1369935-80-7).[1][2]

Sources

Methodological & Application

lithium-halogen exchange protocol for 2-fluoro-3-tert-butylbromobenzene

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the generation of the organolithium intermediate from 2-fluoro-3-tert-butylbromobenzene (1-bromo-2-fluoro-3-(tert-butyl)benzene) via lithium-halogen exchange.

While aryl bromides typically undergo facile exchange with n-butyllithium (n-BuLi), this specific substrate presents a critical duality:

  • Steric Congestion: The tert-butyl group at the C3 position exerts a "buttressing effect" on the C2 fluorine, potentially altering the geometry and stability of the C1-lithium species.

  • Benzyne Instability: The resulting ortho-lithiofluoroarene is thermodynamically unstable. It is prone to rapid

    
    -elimination of LiF to form a reactive benzyne intermediate (3-tert-butyl-1,2-didehydrobenzene), even at moderately low temperatures (
    
    
    
    C).

Success relies on strict cryogenic adherence (


C) and rapid electrophilic trapping.  This protocol prioritizes the n-BuLi method for safety and scalability, with a t-BuLi variant provided for recalcitrant cases.

Mechanistic Insight & Causality

To master this reaction, one must understand the competition between the desired Exchange Pathway and the catastrophic Elimination Pathway .

  • The Exchange (Kinetic Control): Reaction of the aryl bromide with n-BuLi generates butyl bromide and the aryllithium. This reaction is faster than proton transfer (deprotonation) at

    
    C.
    
    • Why n-BuLi? For aryl bromides, n-BuLi is generally sufficient. t-BuLi is faster but requires 2 equivalents (to scavenge the resulting t-BuBr) and poses higher pyrophoric risks.

  • The Benzyne Trap (Thermodynamic Sink): The C2-Fluorine is a good leaving group when activated by a C1-Lithium. The 3-tert-butyl group sterically crowds the fluorine, preventing it from rotating away from the lithium. This orbital alignment facilitates the elimination of LiF.

    • Critical Threshold: Literature suggests ortho-lithiofluoroarenes begin to decompose to benzyne significantly above

      
      C. The exotherm of the BuLi addition can locally spike the temperature, triggering this decomposition if addition is too fast.
      
Diagram 1: Competitive Reaction Pathways

ReactionPathways Substrate 2-Fluoro-3-tert-butyl bromobenzene Intermediate Aryllithium Species (Kinetic Product) Substrate->Intermediate Li-Br Exchange nBuLi n-BuLi (-78°C, THF/Hex) nBuLi->Intermediate Benzyne Benzyne Intermediate (Undesired) Intermediate->Benzyne > -50°C (LiF Elimination) Product Functionalized Arene (Desired) Intermediate->Product < -70°C + Electrophile Byproducts Polymers / Cycloadducts Benzyne->Byproducts Polymerization Electrophile Electrophile (E+)

Caption: The kinetic competition between stable lithiation (green path) and benzyne decomposition (red path).

Pre-Reaction Checklist & Safety

ParameterSpecificationReason
Solvent System THF / Hexane (anhydrous)THF coordinates Li, breaking aggregates to increase reactivity. Pure hydrocarbon is too slow for this exchange.
Concentration 0.1 M - 0.2 MDilution mitigates the exotherm during BuLi addition.
Temperature Internal

C
Bath temp is irrelevant if internal temp spikes. Use an internal probe.
Atmosphere Argon or Nitrogen (Positive pressure)Moisture kills the lithiated species immediately.
Quench Methanol (for checking) or ElectrophileRapid quenching is required before warming.

Detailed Protocol (n-BuLi Method)

Scale: 1.0 mmol (231 mg of substrate) Reagents:

  • 2-fluoro-3-tert-butylbromobenzene (1.0 equiv)

  • n-BuLi (1.1 equiv, typically 1.6 M or 2.5 M in hexanes)

  • Anhydrous THF (5-10 mL)

  • Electrophile (1.2 - 1.5 equiv)

Step-by-Step Workflow
  • Setup: Flame-dry a 2-neck round bottom flask (RBF) equipped with a magnetic stir bar and an internal temperature probe . Flush with Argon x3.

  • Solvation: Add anhydrous THF (5 mL) and the aryl bromide substrate. Stir to dissolve.

  • Cryogenic Cooling: Submerge the flask in a dry ice/acetone bath. Allow the internal temperature to stabilize at

    
    C.
    
    • Note: Wait at least 10 minutes after the probe reads -78°C to ensure the flask walls are equilibrated.

  • Lithiation (The Critical Step):

    • Add n-BuLi dropwise via syringe pump or careful manual addition down the side of the flask.

    • Rate Limit: Monitor the internal probe. Do not allow the temperature to rise above

      
      C.
      
    • Observation: A color change (often yellow or pale orange) may occur.

  • Aging: Stir at

    
    C for 30–45 minutes.
    
    • Self-Validating Check: Take a 0.1 mL aliquot, quench into dry MeOD (methanol-d4), and run a quick GC-MS or NMR.

      • Success: >95% Deuterated product (1-deutero-2-fluoro-3-tert-butylbenzene).

      • Failure (No Reaction): Starting material recovered.[1]

      • Failure (Benzyne): Complex mixture/polymers.

  • Electrophile Trapping:

    • Dissolve the electrophile (e.g., aldehyde, DMF, iodine) in minimal THF.

    • Add slowly to the lithiated mixture at

      
      C.
      
  • Warming:

    • Stir at

      
      C for 30 minutes.
      
    • Remove the cooling bath and allow to warm to room temperature only if the electrophile is known to be stable. (For some electrophiles, quench cold).

  • Workup: Quench with saturated NH

    
    Cl, extract with EtOAc, and purify.
    
Diagram 2: Experimental Workflow

Workflow Start Dry Setup (Ar, Internal Probe) Cool Cool to -78°C (Dry Ice/Acetone) Start->Cool AddBuLi Add n-BuLi Dropwise (Maintain T < -70°C) Cool->AddBuLi Age Age 30-45 min (Lithium Species Forms) AddBuLi->Age QC Optional: MeOD Aliquot Check Age->QC Trap Add Electrophile (in THF) Age->Trap QC->Trap Quench Quench (NH4Cl) & Workup Trap->Quench

Caption: Operational sequence emphasizing temperature control during addition.

Troubleshooting & Alternative (t-BuLi)

If the n-BuLi protocol yields low conversion (recovered starting material), the exchange is likely too slow relative to the decomposition or quenching rate. Switch to t-BuLi.

The t-BuLi Protocol Differences:

  • Stoichiometry: Use 2.05 equivalents of t-BuLi.

    • Reason: The first equivalent performs the Li-Br exchange.[2][3] The second equivalent immediately destroys the generated t-butyl bromide (via E2 elimination to isobutylene), preventing it from reacting with the aryllithium (Wurtz coupling).

  • Temperature: Strict

    
    C is even more critical as t-BuLi is more aggressive.
    
  • Addition: Must be extremely slow to prevent local heating.

Diagnostic Table:

ObservationDiagnosisSolution
Recovered Starting Material Exchange too slow or wet solvent.Switch to t-BuLi (2 equiv) or dry solvent again.
"Tarry" or Black Mixture Benzyne formation (Temperature spike).Slow down addition; check internal probe; ensure T < -70°C.
Product is n-Butyl arene Wurtz Coupling (Alkylation).Use t-BuLi (2 equiv) instead of n-BuLi.
Low Yield with Electrophile Electrophile wet or added too fast.Dry electrophile over molecular sieves; add slowly.

References

  • General Li-Hal Exchange Reviews

    • Bailey, W. F., & Patricia, J. J. (1988).[4] The mechanism of the lithium-halogen exchange reaction: A review of the literature. Journal of Organometallic Chemistry. Link

    • Mealy, M. J., & Bailey, W. F. (2002). Lithium-Halogen Exchange.[3][4][5][6][7][8][9][10][11][12] Journal of Organometallic Chemistry. Link

  • Ortho-Fluoro Lithiation & Benzyne Risks

    • Coe, P. L., Waring, A. J., & Yarwood, T. D. (1995).[10] The lithiation of fluorinated benzenes and its dependence on solvent and temperature. Journal of the Chemical Society, Perkin Transactions 1. Link

    • Leroux, F., Schlosser, M., et al. (2005). The reactivity of ortho-fluoro-substituted phenyllithiums. Angewandte Chemie International Edition. Link

  • Process Safety (OPRD)

    • Brégent, T., et al. (2020). Continuous Flow Synthesis of Functionalized Fluorinated Aromatics. Organic Process Research & Development. Link (Discusses the thermal instability of lithiated fluoroarenes).

  • Reagent Handling

    • Schwindt, M. A., et al. (2020). Preparation, Properties, and Safe Handling of Commercial Organolithiums.[13] Organic Process Research & Development. Link

Sources

best catalyst for coupling sterically hindered aryl bromides

Author: BenchChem Technical Support Team. Date: February 2026

Application Notes & Protocols

Topic: Overcoming Steric Hindrance: A Guide to Catalyst Selection for Challenging Aryl Bromide Cross-Coupling Reactions

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Steric Challenge in Modern Synthesis

Cross-coupling reactions are a cornerstone of modern organic synthesis, enabling the construction of complex molecular architectures essential for pharmaceuticals, agrochemicals, and materials science. However, as synthetic targets become more intricate, chemists increasingly face the challenge of coupling sterically hindered substrates, particularly aryl bromides bearing bulky ortho-substituents. These substituents dramatically slow down key steps in the catalytic cycle, leading to low yields, catalyst decomposition, and unwanted side reactions.

This guide provides a deep dive into the selection of optimal catalyst systems for the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira coupling of sterically hindered aryl bromides. Moving beyond a simple catalog of catalysts, we will explore the mechanistic rationale behind catalyst design, provide detailed, field-tested protocols, and offer a framework for troubleshooting these demanding transformations.

The Mechanistic Hurdle: Why Steric Hindrance Matters

Palladium-catalyzed cross-coupling reactions generally proceed through a well-established catalytic cycle. Steric bulk on the aryl bromide primarily impedes two critical steps:

  • Oxidative Addition: This is often the rate-limiting step. The palladium(0) catalyst must insert itself into the carbon-bromine bond. Bulky groups adjacent to the bromine atom physically block the palladium center, increasing the activation energy for this step.

  • Reductive Elimination: In this final step, the two coupled fragments are expelled from the palladium(II) center to form the desired product and regenerate the palladium(0) catalyst. Significant steric clash between the bulky aryl group and the coupling partner on the metal center can hinder this process, leading to catalyst deactivation or side reactions.

The solution lies in the rational design of phosphine ligands that coordinate to the palladium center. These ligands are not passive spectators; they actively modulate the catalyst's reactivity and steric profile.

Workflow for Catalyst Selection and Reaction Setup

G cluster_prep Phase 1: Planning & Selection cluster_exec Phase 2: Execution cluster_post Phase 3: Analysis A Define Substrates (Aryl Bromide + Partner) B Assess Steric Hindrance (Mono-, Di-, Tri-substituted?) A->B C Consult Catalyst Selection Table (See Table 1) B->C D Select Catalyst System (Precatalyst + Ligand) C->D E Glovebox: Weigh Reagents (Catalyst, Ligand, Base) D->E Proceed to Setup F Assemble Reaction Vessel (Add Substrates, Solvent) E->F G Degas Solvent Thoroughly (Sparging or Freeze-Pump-Thaw) F->G H Heat to Temperature & Stir (Monitor by TLC/LC-MS) G->H I Reaction Quench & Workup H->I Reaction Complete J Purification (e.g., Column Chromatography) I->J K Characterization (NMR, MS) J->K

Caption: A generalized workflow for tackling sterically hindered cross-coupling reactions.

I. Suzuki-Miyaura Coupling: Forging C(sp²)–C(sp²) Bonds

The Suzuki-Miyaura reaction is a powerhouse for creating biaryl structures. For hindered substrates, the choice of phosphine ligand is paramount. The most successful ligands are bulky, electron-rich dialkylbiaryl phosphines, often referred to as "Buchwald ligands." These ligands promote the formation of a monoligated, 14-electron L-Pd(0) species, which is highly reactive in oxidative addition.

Recommended Catalyst Systems for Hindered Suzuki Couplings
Catalyst/LigandStructureKey Features & Applications
SPhos 2-Dicyclohexylphosphino-2',6'-dimethoxybiphenylExcellent for coupling with neopentylglycolboronates and for substrates with one ortho-substituent.
RuPhos 2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenylHigh activity for creating tetra-ortho-substituted biaryls. The isopropoxy groups provide a good balance of steric bulk and electron donation.
XPhos 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenylA highly general and robust ligand for a wide range of sterically demanding Suzuki couplings.
tBuXPhos 2-Di-tert-butylphosphino-2',4',6'-triisopropylbiphenylThe increased bulk of the tert-butyl groups makes it exceptionally effective for the most challenging, sterically congested substrates.
Protocol 1: Suzuki-Miyaura Coupling of a Di-ortho-substituted Aryl Bromide

This protocol describes the coupling of 2-bromo-1,3-dimethylbenzene with 2,6-dimethylphenylboronic acid, a challenging transformation that forms a tetra-ortho-substituted biaryl.

Reaction: (Image of the reaction: 2-bromo-1,3-dimethylbenzene + 2,6-dimethylphenylboronic acid -> 2,2',6,6'-tetramethyl-1,1'-biphenyl)

Materials:

  • Palladium Precatalyst: SPhos Pd G3 (or a mixture of Pd(OAc)₂ and SPhos ligand)

  • Aryl Bromide: 2-bromo-1,3-dimethylbenzene

  • Boronic Acid: 2,6-dimethylphenylboronic acid

  • Base: Potassium phosphate (K₃PO₄), finely ground

  • Solvent: 1,4-Dioxane or Toluene/Water mixture, anhydrous

Procedure:

  • Inert Atmosphere: This reaction is highly sensitive to oxygen. All steps must be performed in a glovebox or using standard Schlenk techniques under an argon or nitrogen atmosphere.

  • Reagent Preparation: To a dry 25 mL Schlenk flask equipped with a magnetic stir bar, add K₃PO₄ (1.5 mmol), 2,6-dimethylphenylboronic acid (0.6 mmol), and SPhos Pd G3 precatalyst (0.01 mmol, 2 mol%).

  • Addition of Substrates: Add 2-bromo-1,3-dimethylbenzene (0.5 mmol) to the flask.

  • Solvent Addition: Add anhydrous 1,4-dioxane (5 mL). The solvent should be thoroughly degassed prior to use.

  • Reaction: Seal the flask and heat the mixture to 100-110 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by taking small aliquots (under inert atmosphere) and analyzing by GC-MS or LC-MS. The reaction is typically complete within 12-24 hours.

  • Workup: Cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and water (20 mL). Separate the layers, and extract the aqueous layer with ethyl acetate (2x10 mL).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the desired tetra-ortho-substituted biaryl.

II. Buchwald-Hartwig Amination: Constructing C–N Bonds

Forming C–N bonds with sterically hindered anilines or aryl halides is a common challenge in medicinal chemistry. The catalysts must be active enough to overcome the low nucleophilicity of hindered amines and the steric barrier of the aryl halide.

Catalytic Cycle for Buchwald-Hartwig Amination

G pd0 L-Pd(0) pd_complex Oxidative Addition Complex pd0->pd_complex Oxidative Addition pd_amide Palladium Amide Complex pd_complex->pd_amide Amine Coordination & Deprotonation product Product (Ar-NR'R'') pd_amide->product Reductive Elimination (Rate Limiting) product->pd0 Catalyst Regeneration arbr Ar-Br (Hindered) arbr->pd_complex amine HNR'R'' amine->pd_complex base Base base->pd_complex

Caption: Key steps in the Buchwald-Hartwig amination cycle.

Recommended Catalyst Systems for Hindered Aminations
Catalyst/LigandStructureKey Features & Applications
BrettPhos (2-Dicyclohexylphosphino-3,6-dimethoxy-2′,4′,6′-triisopropyl-1,1′-biphenyl)Exceptionally active for C-N couplings involving hindered primary and secondary amines, as well as ammonia equivalents.
GPhos 2-dicyclohexylphosphino-2'-(N,N-dimethylamino)biphenylThe built-in amine arm can facilitate deprotonation steps, making it effective for coupling less nucleophilic amines.
tBuBrettPhos (2-Di-tert-butylphosphino)-3,6-dimethoxy-2',4',6'-tri-i-propyl-1,1'-biphenylThe increased steric bulk on the phosphorus atom further enhances activity for extremely challenging substrates.
Protocol 2: Buchwald-Hartwig Amination of a Hindered Aryl Bromide

This protocol details the coupling of 1-bromo-2,6-diisopropylbenzene with morpholine.

Reaction: (Image of the reaction: 1-bromo-2,6-diisopropylbenzene + morpholine -> 4-(2,6-diisopropylphenyl)morpholine)

Materials:

  • Palladium Precatalyst: BrettPhos Pd G3

  • Aryl Bromide: 1-bromo-2,6-diisopropylbenzene

  • Amine: Morpholine

  • Base: Sodium tert-butoxide (NaOtBu)

  • Solvent: Toluene, anhydrous

Procedure:

  • Inert Atmosphere: This reaction is highly sensitive to both oxygen and moisture. All manipulations must be performed in a glovebox.

  • Reagent Preparation: In a glovebox, add sodium tert-butoxide (1.4 mmol) and BrettPhos Pd G3 precatalyst (0.02 mmol, 2 mol%) to a dry vial equipped with a stir bar.

  • Addition of Substrates and Solvent: Add toluene (2 mL), morpholine (1.2 mmol), and finally 1-bromo-2,6-diisopropylbenzene (1.0 mmol).

  • Reaction: Seal the vial tightly with a screw cap containing a PTFE septum. Remove the vial from the glovebox and place it in a preheated oil bath or heating block at 100 °C.

  • Monitoring: Stir the reaction vigorously. Progress can be monitored by LC-MS. The reaction is typically complete in 4-18 hours.

  • Workup: After cooling, dilute the reaction mixture with dichloromethane and filter through a short pad of celite to remove inorganic salts.

  • Purification: Concentrate the filtrate and purify the residue by flash column chromatography on silica gel to obtain the desired product.

III. Sonogashira Coupling: Forging C(sp²)–C(sp) Bonds

The Sonogashira coupling is vital for introducing alkyne functionalities. While often requiring a copper co-catalyst, modern systems can operate under copper-free conditions, which is beneficial for sensitive substrates. Steric hindrance can impede the approach of the alkyne to the palladium center.

Recommended Catalyst Systems for Hindered Sonogashira Couplings
Catalyst/LigandKey Features & Applications
Pd(P(tBu)₃)₂ This is a highly active, commercially available catalyst. The extremely bulky and electron-rich tri(tert-butyl)phosphine ligand is excellent for promoting oxidative addition with hindered aryl bromides.
cBRIDP A rigid, bulky phosphine ligand that has shown remarkable efficiency in the copper-free Sonogashira coupling of hindered and deactivated aryl halides at low catalyst loadings.

Troubleshooting Common Issues

IssuePotential Cause(s)Suggested Solution(s)
Low or No Conversion 1. Inactive catalyst (oxygen/moisture).2. Insufficiently active catalyst system for the substrate.3. Incorrect base or solvent.1. Ensure rigorous inert atmosphere and use of anhydrous solvents.2. Switch to a more sterically bulky ligand (e.g., from SPhos to RuPhos or tBuXPhos).3. Screen different bases (e.g., K₃PO₄, Cs₂CO₃, NaOtBu) and solvents (e.g., Toluene, Dioxane, CPME).
Formation of Homocoupled Biaryl (Ar-Ar) Transmetalation is slow relative to competitive pathways.1. Use a less coordinating solvent.2. For Suzuki, consider using a boronate ester (e.g., neopentylglycol) instead of the boronic acid to control the rate of transmetalation.
Protodebromination (Ar-H formation) Presence of water; slow reductive elimination.1. Use rigorously dried reagents and solvents.2. A more electron-donating ligand may accelerate reductive elimination.

References

  • Title: The Mechanism of the Suzuki-Miyaura Reaction Source: ACS Catalysis URL: [Link]

  • Title: Biaryl Phosphine Ligands in Palladium-Catalyzed Amination Source: Accounts of Chemical Research URL: [Link]

  • Title: A Highly Active Monophosphine-Based Catalyst for the Suzuki-Miyaura Reaction of Aryl Chlorides and Bromides Source: Angewandte Chemie International Edition URL: [Link]

  • Title: A General System for the Suzuki-Miyaura Coupling of Aryl- and Vinyl-Boronic Acids with Aryl and Vinyl Halides and Triflates Source: The Journal of Organic Chemistry URL: [Link]

  • Title: A General and Efficient Catalyst System for the Suzuki-Miyaura Coupling of Aryl Chlorides Source: Angewandte Chemie International Edition URL: [Link]

  • Title: A Highly Active Catalyst for the Palladium-Catalyzed Amination of Aryl Halides Source: Journal of the American Chemical Society URL: [Link]

  • Title: A Convenient and General Method for Pd-Catalyzed Sonogashira Couplings of Aryl Bromides Source: Organic Letters URL: [Link]

Troubleshooting & Optimization

Technical Support Center: Bulky Phosphine Ligands for Cross-Coupling Reactions of 1-Bromo-3-(tert-butyl)-2-fluorobenzene

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

This technical support guide is designed for researchers, scientists, and drug development professionals engaged in cross-coupling reactions with the sterically hindered and electronically complex substrate, 1-bromo-3-(tert-butyl)-2-fluorobenzene. This document provides in-depth troubleshooting advice and answers to frequently asked questions, grounded in established organometallic principles.

I. Understanding the Challenges of 1-Bromo-3-(tert-butyl)-2-fluorobenzene

The unique substitution pattern of 1-bromo-3-(tert-butyl)-2-fluorobenzene presents a confluence of steric and electronic challenges for palladium-catalyzed cross-coupling reactions. A successful strategy requires careful consideration of the ligand, catalyst, base, and solvent system to overcome these hurdles.

  • Steric Hindrance: The bulky tert-butyl group ortho to the bromine atom significantly encumbers the reaction center. This steric bulk can impede the crucial oxidative addition step, where the palladium catalyst inserts into the carbon-bromine bond.[1] Furthermore, it can hinder the subsequent reductive elimination step that forms the desired product.

  • Electronic Effects: The ortho-fluorine atom is strongly electron-withdrawing, which can influence the electronics of the aryl bromide. While this can sometimes facilitate oxidative addition, it can also affect the subsequent steps of the catalytic cycle.

II. Troubleshooting Guide

This section addresses common problems encountered during cross-coupling reactions with 1-bromo-3-(tert-butyl)-2-fluorobenzene and provides systematic solutions.

Issue 1: Low or No Conversion to the Desired Product

Question: I am not observing any significant formation of my desired coupled product. What are the likely causes and how can I address this?

Answer: Low or no conversion is a common issue with sterically demanding substrates. The primary culprit is often an inefficient catalyst system that struggles with the oxidative addition or subsequent steps.

Troubleshooting Workflow:

start Low/No Conversion catalyst Inefficient Catalyst Activation/Turnover start->catalyst ligand Suboptimal Ligand Choice start->ligand conditions Inadequate Reaction Conditions start->conditions catalyst_sol Action: Switch to a pre-catalyst (e.g., G3/G4 palladacycle). Rationale: Pre-catalysts ensure efficient generation of the active Pd(0) species. catalyst->catalyst_sol ligand_sol Action: Screen bulky, electron-rich phosphine ligands (see Table 1). Rationale: Bulky ligands promote the formation of monoligated Pd(0) species, which are more reactive in oxidative addition with hindered substrates. ligand->ligand_sol conditions_sol Action: Increase reaction temperature and/or time. Rationale: Overcoming the high activation energy barrier for oxidative addition with hindered substrates often requires more forcing conditions. conditions->conditions_sol

Caption: Troubleshooting low or no conversion.

Detailed Solutions:

  • Evaluate Your Catalyst System:

    • Palladium Source: If you are using a Pd(II) source like Pd(OAc)₂, consider switching to a more readily activated Pd(0) source like Pd₂(dba)₃ or a palladacycle precatalyst (e.g., XPhos Pd G3). These precatalysts are designed for challenging couplings and can provide a higher concentration of the active L-Pd(0) species.[2]

    • Ligand Selection: The choice of phosphine ligand is critical. For this substrate, bulky and electron-rich biaryl phosphine ligands are highly recommended. These ligands stabilize the palladium center and promote both oxidative addition and reductive elimination.[3] Refer to Table 1 for a list of recommended ligands.

  • Optimize Reaction Conditions:

    • Temperature: Sterically hindered substrates often require higher reaction temperatures (e.g., 100-120 °C) to overcome the activation barrier for oxidative addition.

    • Base: The choice of base is crucial. For Suzuki-Miyaura reactions, a moderately strong inorganic base like K₃PO₄ or Cs₂CO₃ is often effective. For Buchwald-Hartwig aminations, a strong, non-nucleophilic base such as NaOtBu or LHMDS is typically required.[2]

    • Solvent: Aprotic, non-coordinating solvents like toluene, dioxane, or THF are generally preferred. Ensure the solvent is anhydrous and degassed to prevent catalyst deactivation.

Issue 2: Formation of Side Products

Question: I am observing significant amounts of dehalogenated starting material (3-(tert-butyl)-2-fluorobenzene) and/or homocoupled boronic acid/ester in my Suzuki-Miyaura reaction. How can I minimize these side reactions?

Answer: The formation of dehalogenated and homocoupled byproducts is a common problem, especially with sterically hindered aryl bromides. These side reactions compete with the desired cross-coupling pathway.

Troubleshooting Decision Tree:

start Side Product Formation dehalogenation Dehalogenation Observed start->dehalogenation homocoupling Homocoupling Observed start->homocoupling dehalogenation_sol Action: 1. Screen different bases (e.g., K₂CO₃, CsF). 2. Use a more sterically hindered ligand. 3. Ensure anhydrous conditions. dehalogenation->dehalogenation_sol homocoupling_sol Action: 1. Thoroughly degas all reagents and solvents. 2. Use a Pd(0) pre-catalyst. 3. Optimize the stoichiometry of the boronic acid/ester. homocoupling->homocoupling_sol

Caption: Minimizing side product formation.

Detailed Solutions:

  • Minimizing Dehalogenation:

    • Mechanism of Dehalogenation: This side reaction can occur through various pathways, including β-hydride elimination from a palladium-hydride species or protonolysis of the arylpalladium intermediate.

    • Ligand Choice: Employing bulkier phosphine ligands can disfavor the formation of palladium-hydride species and promote the desired reductive elimination.

    • Base Selection: Avoid bases that can act as hydride sources. If using an alkoxide base, ensure it is truly anhydrous. Consider switching to a carbonate or phosphate base.

    • Solvent: Ensure your solvent is anhydrous, as water can be a proton source for dehalogenation.

  • Minimizing Homocoupling:

    • Oxygen Sensitivity: The homocoupling of boronic acids is often promoted by the presence of oxygen. Rigorous degassing of all solvents and reagents and maintaining an inert atmosphere (argon or nitrogen) throughout the reaction is critical.

    • Catalyst Choice: Using a Pd(0) source can mitigate homocoupling that may occur during the in-situ reduction of a Pd(II) precatalyst.

III. Frequently Asked Questions (FAQs)

Q1: Which bulky phosphine ligands are the best starting point for reactions with 1-bromo-3-(tert-butyl)-2-fluorobenzene?

A1: For sterically demanding substrates like this, the Buchwald biarylphosphine ligands are an excellent choice.[3] These ligands possess the necessary steric bulk and electron-donating properties to facilitate the challenging oxidative addition and reductive elimination steps.

Table 1: Recommended Bulky Phosphine Ligands

LigandKey FeaturesRecommended for
XPhos Highly bulky and electron-rich. Generally a very effective ligand for a wide range of cross-coupling reactions.[3]Suzuki-Miyaura, Buchwald-Hartwig
SPhos Similar to XPhos but with a different substitution pattern on the biaryl backbone. Can sometimes offer complementary reactivity.[3]Suzuki-Miyaura, Buchwald-Hartwig
tBuXPhos An even bulkier variant of XPhos, which can be beneficial for extremely hindered substrates.Suzuki-Miyaura, Buchwald-Hartwig
RuPhos Often a good choice for Buchwald-Hartwig aminations with secondary amines.Buchwald-Hartwig
BrettPhos Particularly effective for the amination with primary amines and amides.Buchwald-Hartwig

Q2: What is the optimal palladium-to-ligand ratio?

A2: For monodentate phosphine ligands like the Buchwald ligands, a palladium-to-ligand ratio of 1:1 to 1:2 is typically optimal. A slight excess of the ligand can help to stabilize the active catalyst and prevent the formation of palladium black. However, a large excess of ligand can sometimes inhibit the reaction by forming inactive bis-ligated palladium species.

Q3: How do I properly set up a reaction with these air-sensitive reagents?

A3: Proper handling of air- and moisture-sensitive reagents is crucial for reproducible results. All manipulations should be performed under an inert atmosphere (argon or nitrogen) using standard Schlenk line or glovebox techniques. Solvents should be freshly distilled from an appropriate drying agent or obtained from a solvent purification system. Solid reagents should be dried in a vacuum oven before use.

IV. Experimental Protocols

The following are generalized starting protocols for Suzuki-Miyaura and Buchwald-Hartwig reactions with 1-bromo-3-(tert-butyl)-2-fluorobenzene. These should be considered as starting points for optimization.

Protocol 1: Suzuki-Miyaura Coupling

start Reaction Setup reagents Add to an oven-dried flask: - 1-bromo-3-(tert-butyl)-2-fluorobenzene (1.0 equiv) - Arylboronic acid (1.2 equiv) - K₃PO₄ (2.0 equiv) - Pd₂(dba)₃ (2 mol%) - XPhos (4 mol%) start->reagents solvent Add anhydrous, degassed toluene reagents->solvent reaction Heat to 110 °C under inert atmosphere solvent->reaction monitoring Monitor by TLC or GC/LC-MS reaction->monitoring workup Cool, quench with water, extract, and purify monitoring->workup

Caption: Suzuki-Miyaura coupling workflow.

Step-by-Step Procedure:

  • To an oven-dried Schlenk flask equipped with a magnetic stir bar, add 1-bromo-3-(tert-butyl)-2-fluorobenzene (1.0 equiv), the desired arylboronic acid (1.2 equiv), and potassium phosphate (2.0 equiv).

  • In a separate vial, weigh out the palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%) and the phosphine ligand (e.g., XPhos, 4 mol%) and add them to the Schlenk flask.

  • Evacuate and backfill the flask with an inert gas (argon or nitrogen) three times.

  • Add anhydrous and degassed toluene via syringe.

  • Heat the reaction mixture to 110 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or GC/LC-MS.

  • Upon completion, cool the reaction to room temperature, quench with water, and extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Protocol 2: Buchwald-Hartwig Amination

Step-by-Step Procedure:

  • To an oven-dried Schlenk flask, add 1-bromo-3-(tert-butyl)-2-fluorobenzene (1.0 equiv), the desired amine (1.2 equiv), and sodium tert-butoxide (1.4 equiv).

  • Add the palladium precatalyst (e.g., XPhos Pd G3, 2 mol%).

  • Evacuate and backfill the flask with an inert gas three times.

  • Add anhydrous and degassed toluene via syringe.

  • Heat the reaction mixture to 100-110 °C.

  • Monitor the reaction progress.

  • Upon completion, cool the reaction, quench carefully with saturated aqueous ammonium chloride, and extract the product.

  • Dry, concentrate, and purify as described above.

V. References

  • Buchwald, S. L., & Hartwig, J. F. (2010). Buchwald-Hartwig Amination. In Name Reactions in Heterocyclic Chemistry II (pp. 1-104). John Wiley & Sons, Inc.

  • Moodle@Units. (n.d.). Synthesis of Flurbiprofen via Suzuki Reaction Catalyzed by Palladium Charcoal in Water. Retrieved from [Link]

  • MDPI. (2017). Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives. Retrieved from [Link]

  • PMC. (2023). Novel Fluorinated Biphenyl Compounds Synthesized via Pd(0)-Catalyzed Reactions: Experimental and Computational Studies. Retrieved from [Link]

  • ResearchGate. (2019). Preparation of fluorinated biphenyl via Suzuki–Miyaura cross coupling reaction. Retrieved from [Link]

  • PMC. (2019). Ni(III) Cycle in Buchwald-Hartwig Amination of Aryl Bromide Mediated by NHC-ligated Ni(I) Complexes. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Palladium-Catalyzed Synthesis of N,N-Dimethylanilines via Buchwald-Hartwig Amination of (Hetero)aryl Triflates. Retrieved from [Link]

  • PMC. (2013). Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst. Retrieved from [Link]

  • DSpace@MIT. (n.d.). Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)Cl Catalyst S. Retrieved from [Link]

  • Organic Synthesis. (n.d.). Preparation of sec and tert amines by Buchwald-Hartwig Amination. Retrieved from [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]

  • ACS Publications. (2014). Pd-Catalyzed Nucleophilic Fluorination of Aryl Bromides. Retrieved from [Link]

  • PMC - NIH. (n.d.). C–F Bond Formation for the Synthesis of Aryl Fluorides. Retrieved from [Link]

  • ChemRxiv. (n.d.). Cross-coupling reactions with nickel, visible light, and tert-butylamine as a bifunctional additive. Retrieved from [Link]

  • PMC. (2008). Efficient Cross-Coupling of Secondary Alkyltrifluoroborates with Aryl Chlorides – Reaction Discovery Using Parallel Micro-Scale Experimentation. Retrieved from [Link]

  • University of Nottingham. (n.d.). Optimising a Buchwald-Hartwig amination using the ChemSpeed. Retrieved from [Link]

  • Organic & Biomolecular Chemistry (RSC Publishing). (n.d.). An efficient indenyl-derived phosphine ligand for the Suzuki–Miyaura coupling of sterically hindered aryl halides. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Sterically Demanding, Water-Soluble Alkylphosphines as Ligands for High Activity Suzuki Coupling of Aryl Bromides in Aqueous Solvents. Retrieved from [Link]

  • PMC. (2021). The Stereochemical Course of Pd-Catalyzed Suzuki Reactions Using Primary Alkyltrifluoroborate Nucleophiles. Retrieved from [Link]

  • SciSpace. (n.d.). Suzuki−Miyaura Cross-Coupling Reactions of Primary Alkyltrifluoroborates with Aryl Chlorides. Retrieved from [Link]

  • ResearchGate. (n.d.). Optimization of Suzuki‐Miyaura cross‐coupling reaction conditions.... Retrieved from [Link]

  • ACS Publications. (2023). Indomuscone-Based Sterically Encumbered Phosphines as Ligands for Palladium-Catalyzed Reactions. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Retrieved from [Link]

  • ResearchGate. (n.d.). Optimization of the Buchwald-Hartwig reaction. Retrieved from [Link]

  • Organic Synthesis. (n.d.). Buchwald-Hartwig Coupling. Retrieved from [Link]

  • PMC. (2021). Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. Retrieved from [Link]

  • Springer Nature Experiments. (n.d.). Reaction screening in multiwell plates: high-throughput optimization of a Buchwald–Hartwig amination. Retrieved from [Link]

Sources

Technical Support Center: Overcoming the Low Reactivity of Ortho-Substituted Aryl Bromides

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth, field-proven insights into solving one of the more persistent challenges in modern synthetic chemistry: the low reactivity of ortho-substituted aryl bromides in palladium-catalyzed cross-coupling reactions. Instead of a simple list of steps, we will explore the causal relationships behind experimental choices to empower you with a robust problem-solving framework.

Troubleshooting Guide: A Symptom-Based Approach

This section addresses common experimental failures in a question-and-answer format, providing both diagnoses and validated solutions.

Problem 1: My reaction shows no conversion or is extremely sluggish. What are the primary causes?

This is the most frequent issue when working with sterically hindered substrates. The root cause almost always lies in the initial, rate-limiting oxidative addition step of the catalytic cycle.

Answer: The primary culprit is steric hindrance. The ortho-substituent on your aryl bromide physically blocks the palladium catalyst from efficiently inserting into the carbon-bromine (C-Br) bond. This dramatically increases the activation energy of the oxidative addition step, effectively stalling the catalytic cycle before it can begin.[1]

A secondary cause can be electronic effects. Electron-donating groups (e.g., -OMe, -NMe2) at the ortho-position can increase the electron density of the C-Br bond, making it less electrophilic and thus less susceptible to oxidative addition by the electron-rich Pd(0) catalyst.[1]

Recommended Solutions:

  • Upgrade Your Ligand: Standard ligands like triphenylphosphine (PPh₃) are often ineffective for these substrates.[2] You need to employ ligands specifically designed to overcome steric barriers. These are typically bulky, electron-rich phosphines that promote the formation of a highly reactive, low-coordinate Pd(0) species.[3][4][5]

  • Elevate the Temperature: For sluggish reactions, cautiously increasing the reaction temperature can provide the necessary energy to overcome the activation barrier.[6] However, be aware that excessive heat can lead to catalyst decomposition or side reactions.[6]

  • Use a Pre-catalyst: Modern palladium pre-catalysts, such as those developed by Buchwald, are designed for stability and reliable formation of the active Pd(0) catalyst.[7] This can be more effective than generating the catalyst in situ from sources like Pd(OAc)₂ or Pd₂(dba)₃, which can be inconsistent.[6]

Problem 2: I'm seeing significant starting material, but also a major byproduct I've identified as the dehalogenated (hydrodehalogenated) arene. What's happening?

This indicates that your catalytic cycle is initiating but is being diverted through a non-productive pathway before the desired cross-coupling can occur.

Answer: The formation of a dehalogenated arene is often a result of a competing β-hydride elimination pathway. This can be particularly problematic in Suzuki-Miyaura couplings involving alkylboronic acids[8][9] or in Buchwald-Hartwig aminations. After oxidative addition, if the subsequent transmetalation or amine coordination is slow (again, due to steric hindrance), an alternative pathway where a β-hydride is eliminated from an alkyl group on the coupling partner or from an alkoxide base can become competitive.

Recommended Solutions:

  • Ligand Choice is Critical: Certain ligands are specifically designed to accelerate reductive elimination over β-hydride elimination. Bulky biarylphosphine ligands promote the desired C-C or C-N bond formation by creating a sterically congested coordination sphere around the palladium, which favors the reductive elimination step.[10]

  • Choice of Base and Solvent: The base is not just a passive reagent; it plays a crucial role in the catalytic cycle.[6][11] For sensitive substrates, switching to a non-coordinating or sterically hindered base can sometimes disfavor side reactions. Ensure your solvent is anhydrous and rigorously degassed, as water and oxygen can facilitate catalyst deactivation and unwanted side pathways.[6]

Problem 3: How do I choose the right catalyst and ligand system for my specific ortho-substituted substrate?

The "no one-size-fits-all" rule is especially true for sterically hindered couplings. A systematic approach to catalyst selection is key.

Answer: Your choice should be guided by the steric and electronic properties of your specific substrate. The goal is to match the ligand to the challenge.

Ligand ClassKey Features & ApplicationRecommended For
Bulky Biarylphosphines (e.g., XPhos, SPhos, RuPhos) Highly electron-rich and sterically demanding.[5] Excellent for promoting oxidative addition and reductive elimination.[2][11]General-purpose for di-ortho-substituted aryl bromides in Suzuki and Buchwald-Hartwig reactions.[5]
N-Heterocyclic Carbenes (NHCs) Strong σ-donors that form very stable palladium complexes.[12] Offer high thermal stability.Useful for very challenging aryl chlorides and when catalyst stability at high temperatures is a concern.[12]
Diadamantyl Phosphines (e.g., AtaPhos) Extremely bulky alkylphosphine ligands that create a highly active catalytic center.[3]Effective for particularly demanding couplings, including those involving secondary alkyl groups.[3]
Ferrocene-Based Ligands (e.g., dppf) Bidentate ligands that can stabilize the palladium center.[13]Often used in earlier generation systems but can be effective for less hindered ortho-substituted systems.[13]

Workflow for Catalyst Selection:

G cluster_0 Catalyst Selection Workflow Start Define Substrate (Aryl Bromide + Coupling Partner) Hindrance Assess Steric Hindrance Start->Hindrance LigandChoice Select Ligand Class Hindrance->LigandChoice High Hindrance Hindrance->LigandChoice Moderate Hindrance Precatalyst Choose Precatalyst (e.g., G3/G4 Buchwald) LigandChoice->Precatalyst Biarylphosphine or NHC Screen Screen Reaction Conditions (Base, Solvent, Temp.) Precatalyst->Screen Optimize Optimize & Scale-up Screen->Optimize

Caption: A logical workflow for selecting a catalyst system.

Detailed Experimental Protocol: Suzuki-Miyaura Coupling of 2-Bromo-1,3-dimethylbenzene

This protocol provides a robust starting point for a sterically hindered Suzuki-Miyaura coupling, incorporating best practices for overcoming low reactivity.

Materials:

  • Aryl Bromide: 2-Bromo-1,3-dimethylbenzene (1.0 mmol, 1.0 equiv)

  • Boronic Acid: Phenylboronic acid (1.2 mmol, 1.2 equiv)

  • Palladium Pre-catalyst: XPhos Pd G3 (0.02 mmol, 2 mol%)

  • Base: Potassium phosphate (K₃PO₄) (2.0 mmol, 2.0 equiv), finely ground

  • Solvent: Toluene (5 mL, anhydrous and degassed)

Procedure:

  • Inert Atmosphere: To a flame-dried Schlenk flask equipped with a magnetic stir bar, add the 2-bromo-1,3-dimethylbenzene, phenylboronic acid, XPhos Pd G3 pre-catalyst, and potassium phosphate.

  • Evacuation and Backfilling: Seal the flask with a septum. Evacuate the flask and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free environment.[6]

  • Solvent Addition: Add the degassed toluene via syringe.

  • Reaction: Place the flask in a preheated oil bath at 100 °C and stir vigorously for 12-24 hours. Vigorous stirring is crucial for heterogeneous mixtures.[6]

  • Monitoring: Monitor the reaction progress by TLC or LC-MS to determine when the starting material has been consumed.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (1 x 10 mL).

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Visualizing the Core Problem: Steric Hindrance

The following diagram illustrates why oxidative addition is so challenging for ortho-substituted aryl bromides. The bulky ortho-group (-R) physically impedes the approach of the palladium catalyst to the C-Br bond.

Caption: Steric clash between an ortho-substituent and the Pd catalyst.

Frequently Asked Questions (FAQs)

  • Q1: Why are ortho-substituted aryl bromides so much less reactive than their para- or meta-isomers?

    • A: The difference is almost entirely due to sterics. The C-Br bond in para- and meta-isomers is exposed and accessible to the palladium catalyst. In the ortho-isomer, the adjacent substituent acts as a physical shield, hindering the approach of the bulky catalyst.[1]

  • Q2: Can I use the same conditions for ortho-tolyl bromide as for ortho-anisyl bromide?

    • A: Not necessarily. While both are sterically hindered, the methoxy group (-OMe) in ortho-anisyl bromide is electron-donating, which can further decrease the reactivity of the C-Br bond toward oxidative addition compared to the more neutral methyl group. You may need a more active ligand system or slightly higher temperatures for the ortho-anisyl bromide.[1]

  • Q3: What is the role of the base, and why is it so critical for these substrates?

    • A: In Suzuki-Miyaura coupling, the base is essential for activating the boronic acid to form a more nucleophilic boronate species, which is necessary for the transmetalation step.[6][11] In Buchwald-Hartwig amination, the base deprotonates the amine to form the amide, which then coordinates to the palladium center. For hindered substrates where every step is slower, using the optimal base (e.g., a strong, non-coordinating base like K₃PO₄ or Cs₂CO₃) is crucial to ensure the catalytic cycle turns over efficiently.[6]

  • Q4: Are there alternatives to palladium-based catalysts?

    • A: Yes, nickel-based catalysts are gaining prominence for cross-coupling reactions. Nickel catalysts can sometimes offer different reactivity profiles and may be more effective for certain challenging substrates, including aryl chlorides, due to different mechanistic pathways.[14] However, palladium systems are currently more developed and offer a wider range of commercially available, well-understood ligands and pre-catalysts.[7]

References

  • ResearchGate. (n.d.). Aryl‐Diadamantyl Phosphine Ligands in Palladium‐Catalyzed Cross‐Coupling Reactions: Synthesis, Structural Analysis, and Application. Retrieved February 20, 2026, from [Link]

  • The Royal Society of Chemistry. (2014, February 6). Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling. Retrieved February 20, 2026, from [Link]

  • National Institutes of Health. (2020, October 1). Advances in Cross-Coupling Reactions - PMC. Retrieved February 20, 2026, from [Link]

  • ResearchGate. (n.d.). Sterically hindered Suzuki-Miyaura cross-coupling: Ligand and base effect. Retrieved February 20, 2026, from [Link]

  • National Institutes of Health. (2024, February 14). Mapping the mechanisms of oxidative addition in cross-coupling reactions catalysed by phosphine-ligated Ni(0) - PMC. Retrieved February 20, 2026, from [Link]

  • RSC Publishing. (n.d.). Sterically demanding aryl–alkyl Suzuki–Miyaura coupling. Retrieved February 20, 2026, from [Link]

  • ACS Publications. (n.d.). Catalytic Advancements: Optimizing Pd-Based Cross-Coupling Reactions Through Flow Chemistry | Organic Process Research & Development. Retrieved February 20, 2026, from [Link]

  • National Institutes of Health. (2010, December 22). Studies of Microwave-Enhanced Suzuki-Miyaura Vinylation of Electron-Rich Sterically Hindered Substrates Utilizing Potassium Vinyltrifluoroborate. Retrieved February 20, 2026, from [Link]

  • ResearchGate. (2014, December 23). How can I solve my problem with Suzuki coupling?. Retrieved February 20, 2026, from [Link]

  • ACS Publications. (2006, October 7). Mild and General Conditions for the Cross-Coupling of Aryl Halides with Pentafluorobenzene and Other Perfluoroaromatics | Organic Letters. Retrieved February 20, 2026, from [Link]

  • De Gruyter. (n.d.). Ylide-Substituted Phosphines in Palladium-Catalyzed Coupling Reactions. Retrieved February 20, 2026, from [Link]

  • Organic Chemistry Portal. (n.d.). A General Method for the Suzuki-Miyaura Cross-Coupling of Sterically Hindered Aryl Chlorides: Synthesis of Di- and Tri-ortho-substituted Biaryls in 2-Propanol at Room Temperature. Retrieved February 20, 2026, from [Link]

  • Chemistry LibreTexts. (2022, July 18). 4.9: Oxidative Addition of Polar Reagents. Retrieved February 20, 2026, from [Link]

  • ResearchGate. (n.d.). Kinetics of the Oxidative Addition of ortho-Substituted Aryl Halides to Palladium(0) Complexes | Request PDF. Retrieved February 20, 2026, from [Link]

  • Princeton University. (n.d.). Oxidative Addition of Aryl and Alkyl Halides to a Reduced Iron Pincer Complex. Retrieved February 20, 2026, from [Link]

  • Chemical Communications (RSC Publishing). (n.d.). The mechanism of the oxidative addition of aryl halides to Pd-catalysts: a DFT investigation. Retrieved February 20, 2026, from [Link]

  • Wiley Online Library. (n.d.). New Trends in Cross-Coupling. Retrieved February 20, 2026, from [Link]

  • Chemistry LibreTexts. (2023, June 30). Buchwald-Hartwig Amination. Retrieved February 20, 2026, from [Link]

  • National Institutes of Health. (2012, October 10). A Single Phosphine Ligand Allows for the Palladium-Catalyzed Intermolecular C–O Bond Formation with Secondary and Primary Alcohols - PMC. Retrieved February 20, 2026, from [Link]

  • ACS Publications. (2018, October 17). Phosphino-Triazole Ligands for Palladium-Catalyzed Cross-Coupling | Organometallics. Retrieved February 20, 2026, from [Link]

  • ResearchGate. (n.d.). Buchwald–Hartwig amination of some aryl bromides catalyzed by SGlPd.... Retrieved February 20, 2026, from [Link]

  • ResearchGate. (n.d.). Base and solvent effect on Heck coupling of 2-acetyl-5-bromobenzofuran.... Retrieved February 20, 2026, from [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved February 20, 2026, from [Link]

  • National Institutes of Health. (2020, July 31). Impact of Cross-Coupling Reactions in Drug Discovery and Development - PMC. Retrieved February 20, 2026, from [Link]

  • Organic Syntheses. (2024, November 22). Palladium-catalyzed Buchwald-Hartwig Amination and Suzuki-Miyaura Cross-coupling Reaction of Aryl Mesylates. Retrieved February 20, 2026, from [Link]

  • National Institutes of Health. (2023, April 24). Fully Aqueous and Air-Compatible Cross-Coupling of Primary Alkyl Halides with Aryl Boronic Species: A Possible and Facile Method - PMC. Retrieved February 20, 2026, from [Link]

  • MDPI. (2010, January 28). Palladium-Catalyzed Heck Coupling Reaction of Aryl Bromides in Aqueous Media Using Tetrahydropyrimidinium Salts as Carbene Ligands. Retrieved February 20, 2026, from [Link]

  • IKM Institut Kimia Malaysia. (n.d.). A Mini Review on the Effects of Bases, Catalyst Loadings, Temperatures and Solvents in the Stille Cross-Coupling Reaction using. Retrieved February 20, 2026, from [Link]

  • YouTube. (2020, May 28). Suzuki Coupling - Many Solved problems through simple explanation - CSIR,GATE,JAM.... Retrieved February 20, 2026, from [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved February 20, 2026, from [Link]

  • National Institutes of Health. (n.d.). Cross-Coupling of Aromatic Bromides with Allylic Silanolate Salts - PMC. Retrieved February 20, 2026, from [Link]

  • Organic Chemistry Portal. (n.d.). Sterically Demanding, Water-Soluble Alkylphosphines as Ligands for High Activity Suzuki Coupling of Aryl Bromides in Aqueous Solvents. Retrieved February 20, 2026, from [Link]

  • Semantic Scholar. (n.d.). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic. Retrieved February 20, 2026, from [Link]

Sources

Validation & Comparative

A Comparative Guide to the ¹H NMR Spectrum of 1-Bromo-3-(tert-butyl)-2-fluorobenzene: An In-depth Analysis and Practical Guide

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development and organic synthesis, the precise structural elucidation of novel molecules is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H NMR, stands as a cornerstone technique for this purpose. This guide provides a detailed analysis of the ¹H NMR spectrum of 1-Bromo-3-(tert-butyl)-2-fluorobenzene, a polysubstituted aromatic compound. In the absence of a publicly available experimental spectrum, we will present a predicted spectrum based on established principles and compare it with the spectra of structurally related compounds to provide a comprehensive understanding of the substituent effects on the chemical shifts and coupling constants of the aromatic protons.

Predicted ¹H NMR Spectrum of 1-Bromo-3-(tert-butyl)-2-fluorobenzene

The structure of 1-Bromo-3-(tert-butyl)-2-fluorobenzene suggests a complex ¹H NMR spectrum in the aromatic region due to the varied electronic environments of the three aromatic protons. The tert-butyl group, being an electron-donating group (EDG), and the fluorine and bromine atoms, being electron-withdrawing groups (EWGs) with both inductive and resonance effects, all contribute to the final chemical shifts and coupling patterns.

Based on the analysis of substituent effects, a predicted ¹H NMR spectrum is summarized in the table below. The chemical shifts are estimated relative to tetramethylsilane (TMS) at 0 ppm.

ProtonsPredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Coupling Constants (J, Hz)
H-4~7.2 - 7.4Doublet of doublets (dd)³J(H-4, H-5) ≈ 8.0, ⁴J(H-4, F) ≈ 5.0
H-5~7.0 - 7.2Triplet of doublets (td)³J(H-5, H-4) ≈ 8.0, ³J(H-5, H-6) ≈ 7.5, ⁵J(H-5, F) ≈ 2.0
H-6~7.3 - 7.5Doublet of doublets (dd)³J(H-6, H-5) ≈ 7.5, ⁴J(H-6, F) ≈ 8.0
tert-butyl~1.3 - 1.5Singlet (s)-

Comparative Analysis with Structurally Related Compounds

To understand the influence of each substituent on the ¹H NMR spectrum, a comparison with simpler, related molecules is highly instructive. We will consider 1-bromo-2-fluorobenzene and 1-bromo-3-(tert-butyl)benzene.

1-Bromo-2-fluorobenzene

The ¹H NMR spectrum of 1-bromo-2-fluorobenzene provides a baseline for understanding the interplay between an ortho-disposed bromine and fluorine. The absence of the bulky tert-butyl group simplifies the spectrum.

1-Bromo-3-(tert-butyl)benzene

This compound allows for the examination of the effect of a meta-disposed tert-butyl group relative to a bromine atom. The spectrum reveals the influence of the electron-donating and sterically bulky tert-butyl group on the aromatic protons. The reported ¹H NMR data (400 MHz, CDCl₃) shows a singlet for the tert-butyl protons at approximately 1.31 ppm and complex multiplets for the aromatic protons between 7.17 and 7.51 ppm[1].

Comparative Data Summary
CompoundProtonChemical Shift (δ, ppm)MultiplicityCoupling Constants (J, Hz)
1-Bromo-3-(tert-butyl)-2-fluorobenzene (Predicted) H-4~7.2 - 7.4dd³J ≈ 8.0, ⁴J ≈ 5.0
H-5~7.0 - 7.2td³J ≈ 8.0, 7.5, ⁵J ≈ 2.0
H-6~7.3 - 7.5dd³J ≈ 7.5, ⁴J ≈ 8.0
t-Bu~1.3 - 1.5s-
1-Bromo-2-fluorobenzene (Typical Values) Aromatic~6.9 - 7.6m-
1-Bromo-3-(tert-butyl)benzene [1]Aromatic7.17 - 7.51m-
t-Bu1.31s-

In-depth Discussion of Substituent Effects

The predicted spectrum of 1-Bromo-3-(tert-butyl)-2-fluorobenzene is a result of the interplay of electronic and steric effects of the substituents.

  • Fluorine: The highly electronegative fluorine atom exerts a strong -I (inductive) effect, deshielding adjacent protons. However, it also has a +M (mesomeric) effect, donating electron density into the ring, which can shield ortho and para protons. The observed chemical shifts and the significant H-F coupling constants are a hallmark of fluorine substitution.

  • Bromine: Bromine is also an electronegative atom with a -I effect, but its mesomeric effect is weaker than that of fluorine. Its primary influence is deshielding.

  • tert-Butyl Group: This bulky alkyl group is electron-donating through a +I effect, which tends to shield the aromatic protons, shifting their signals upfield. Its steric bulk can also influence the conformation of the molecule and, to a lesser extent, the electronic environment of the nearby protons.

The combination of these effects in 1-Bromo-3-(tert-butyl)-2-fluorobenzene leads to a complex and informative ¹H NMR spectrum, where each proton is uniquely affected by its neighbors.

Experimental Protocol for Acquiring a High-Quality ¹H NMR Spectrum

To obtain a reliable ¹H NMR spectrum for structural elucidation, a standardized experimental protocol is crucial.

Sample Preparation
  • Weighing the Sample: Accurately weigh approximately 5-10 mg of 1-Bromo-3-(tert-butyl)-2-fluorobenzene.

  • Solvent Selection: Choose a suitable deuterated solvent that completely dissolves the sample. Chloroform-d (CDCl₃) is a common choice for non-polar to moderately polar organic compounds.

  • Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the deuterated solvent in a clean, dry vial.

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).

  • Transfer to NMR Tube: Using a Pasteur pipette with a cotton plug to filter out any particulate matter, transfer the solution into a clean, dry 5 mm NMR tube.

  • Capping: Securely cap the NMR tube to prevent solvent evaporation.

Caption: Workflow for NMR Sample Preparation.

NMR Spectrometer Setup and Data Acquisition
  • Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion and resolution.

  • Tuning and Shimming: The instrument's probe should be tuned to the correct frequency, and the magnetic field homogeneity (shimming) should be optimized to obtain sharp, symmetrical peaks.

  • Acquisition Parameters:

    • Pulse Sequence: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments) is typically used for ¹H NMR.

    • Number of Scans (NS): A sufficient number of scans (e.g., 16 or 32) should be acquired to achieve a good signal-to-noise ratio.

    • Acquisition Time (AQ): An acquisition time of 2-4 seconds is generally adequate.

    • Relaxation Delay (D1): A relaxation delay of 1-2 seconds is typically sufficient for qualitative analysis.

Caption: Experimental Workflow for ¹H NMR Data Acquisition.

Data Processing and Analysis
  • Fourier Transform (FT): The acquired Free Induction Decay (FID) is converted into a frequency-domain spectrum using a Fourier transform.

  • Phase Correction: The spectrum is manually or automatically phase-corrected to ensure all peaks are in the absorptive mode.

  • Baseline Correction: The baseline of the spectrum is corrected to be flat.

  • Integration: The area under each peak is integrated to determine the relative number of protons.

  • Peak Picking and Referencing: The chemical shift of each peak is determined relative to the TMS signal at 0.00 ppm.

Conclusion

The ¹H NMR spectrum of 1-Bromo-3-(tert-butyl)-2-fluorobenzene, while not experimentally available in the public domain, can be reliably predicted through the careful analysis of substituent effects and comparison with analogous compounds. This guide provides a framework for understanding the complex interplay of electronic and steric factors that govern the chemical shifts and coupling patterns in polysubstituted aromatic systems. The detailed experimental protocol further equips researchers with the practical knowledge to acquire high-quality ¹H NMR data for their own novel compounds, ensuring accurate and confident structural elucidation.

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.
  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy (5th ed.). Cengage Learning.
  • Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry (3rd ed.). Elsevier.
  • University of Chicago. (n.d.). Protocols | NMR Facility. Retrieved February 20, 2026, from [Link]

  • Iowa State University. (n.d.). NMR Sample Preparation. Chemical Instrumentation Facility. Retrieved February 20, 2026, from [Link]

  • Massachusetts Institute of Technology. (n.d.). 8.1 - FT-NMR Sample Preparation Guide. OpenCourseWare. Retrieved February 20, 2026, from [Link]

  • Wiley. (n.d.). NMR Data Processing. Retrieved February 20, 2026, from [Link]

Sources

Technical Validation Guide: FTIR Characterization of 1-Bromo-3-(tert-butyl)-2-fluorobenzene

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a technical framework for the identification and validation of 1-Bromo-3-(tert-butyl)-2-fluorobenzene (CAS: 1369935-80-7) using Fourier Transform Infrared (FTIR) spectroscopy.

In pharmaceutical intermediate synthesis, this scaffold presents a specific challenge: distinguishing the target 1,2,3-trisubstituted arene from its thermodynamically favored 1,2,4-regioisomer (1-Bromo-4-(tert-butyl)-2-fluorobenzene) and the des-bromo precursor. This guide establishes a self-validating spectral protocol to ensure structural integrity without immediate reliance on NMR.

Structural Analysis & Vibrational Theory

The target molecule is defined by three distinct spectral "handles" that must coexist to confirm identity. The steric crowding between the tert-butyl group and the adjacent fluorine/bromine atoms induces specific shifts in the vibrational modes.

Key Functional Group Assignments
Functional GroupMode of VibrationFrequency Range (cm⁻¹)Diagnostic Value
Aromatic Ring C-H Stretch (

)
3100 – 3000Low : Common to all isomers.
tert-Butyl Group C-H Stretch (

)
2980 – 2850Medium : Confirms alkylation.
tert-Butyl Group Symmetric Deformation1395 & 1365 (Doublet)High : The "Umbrella Mode" doublet is specific to t-butyl.
Aryl Fluoride C-F Stretch1250 – 1150High : Very strong intensity; broadens due to dipole.
Substitution Pattern C-H Out-of-Plane (OOP)780 – 700Critical : Distinguishes 1,2,3-substitution from isomers.

Comparative Analysis: Target vs. Alternatives

The primary risk in synthesizing this intermediate is regioisomer contamination. The table below contrasts the Target (1,2,3-isomer) with its most likely alternative (1,2,4-isomer) and the non-brominated precursor.

Table 1: Diagnostic Peak Comparison
Spectral FeatureTarget Product (1,2,3-Substituted)Alternative A (1,2,4-Isomer)Alternative B (Precursor: Des-bromo)
OOP Bending (Fingerprint) Two bands: ~770 cm⁻¹ & ~710 cm⁻¹Two bands: ~820 cm⁻¹ (isolated H) & ~880 cm⁻¹Three bands: 780, 740, 690 cm⁻¹ (Meta-sub)
Ring Breathing ~1580 cm⁻¹ (Shifted by F/Br mass)~1600 cm⁻¹~1590 cm⁻¹
C-Br Stretch 650 – 600 cm⁻¹ (Weak/Med)650 – 600 cm⁻¹Absent
t-Butyl Doublet Present (1395/1365 cm⁻¹)Present (1395/1365 cm⁻¹)Present

Technical Insight: The 1,2,4-isomer possesses an isolated aromatic proton (position 3) between the Fluorine and tert-butyl groups. This typically yields a higher frequency OOP band (~820–850 cm⁻¹) compared to the three adjacent protons in the 1,2,3-target, which vibrate in phase at lower frequencies (~770 cm⁻¹).

Experimental Validation Protocol

To ensure data integrity (E-E-A-T), follow this standardized acquisition workflow.

A. Sample Preparation
  • Preferred Method: Attenuated Total Reflectance (ATR) using a Diamond or ZnSe crystal.

    • Reasoning: The target is likely a low-melting solid or oil. ATR minimizes pathlength errors and eliminates KBr moisture interference in the critical 3000 cm⁻¹ region.

  • Alternative: Transmission (Liquid cell or KBr pellet).

    • Use Case: Only if resolution of weak overtone bands (2000–1660 cm⁻¹) is required for detailed pattern matching.

B. Acquisition Parameters[1][2][3][4]
  • Resolution: 4 cm⁻¹ (Standard) or 2 cm⁻¹ (High Res for fingerprinting).

  • Scans: Minimum 32 scans to improve Signal-to-Noise (S/N) ratio.

  • Background: Air background collected immediately prior to sampling.

C. Validation Workflow (Logic Map)

The following diagram illustrates the decision logic for validating the compound's regiochemistry.

ValidationWorkflow Start Crude Product Isolation Acquisition Acquire FTIR Spectrum (ATR, 4cm-1 res) Start->Acquisition CheckAliphatic Check 2960 cm-1 Region Is Alkyl C-H Present? Acquisition->CheckAliphatic CheckDoublet Check 1365/1395 cm-1 Is t-Butyl Doublet Present? CheckAliphatic->CheckDoublet Yes CheckCF Check 1200 cm-1 Is Strong C-F Stretch Present? CheckDoublet->CheckCF Yes DecisionRegio Analyze Fingerprint (800-700 cm-1) OOP Bending Mode CheckCF->DecisionRegio Yes Result123 Bands at ~770 & 710 cm-1 (3 Adjacent H) DecisionRegio->Result123 Pattern A Result124 Band at ~820 cm-1 (Isolated H) DecisionRegio->Result124 Pattern B Confirm CONFIRMED: Target 1,2,3-Isomer Result123->Confirm Reject REJECT: 1,2,4-Isomer (Regio-impurity) Result124->Reject

Figure 1: Decision tree for distinguishing 1,2,3-trisubstituted target from 1,2,4-regioisomer.

Detailed Spectral Interpretation

The "Fingerprint" Region (1500 – 600 cm⁻¹)

This is the definitive region for this molecule.

  • 1395 & 1365 cm⁻¹ (t-Butyl Split): The methyl groups on the quaternary carbon exhibit a symmetric deformation "umbrella" mode. In tert-butyl groups, this band splits into a characteristic doublet. If this appears as a singlet, the tert-butyl group may have degraded or rearranged.

  • 1250 – 1100 cm⁻¹ (C-F Stretch): The C-F bond is highly polar, resulting in a very intense absorption. In 1,2,3-trisubstituted systems, this band often couples with ring vibrations, creating a complex multi-peak envelope.

  • 780 – 700 cm⁻¹ (OOP Bending):

    • Target (1,2,3): Requires the in-phase wagging of three adjacent hydrogen atoms. This typically yields a strong band near 770 cm⁻¹ and a second band near 710 cm⁻¹.

    • Impurity (1,2,4): Contains two adjacent hydrogens (giving a band ~820 cm⁻¹) and one isolated hydrogen (giving a weaker band ~880 cm⁻¹). Absence of the 820 cm⁻¹ band is the primary purity criterion.

The High-Frequency Region (4000 – 2500 cm⁻¹)
  • 3100 – 3000 cm⁻¹: Weak aromatic C-H stretching.

  • 2960 – 2870 cm⁻¹: Strong aliphatic C-H stretching from the bulky tert-butyl group. The intensity ratio of Aliphatic:Aromatic C-H should be high (approx 9:3 proton count).

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.
  • NIST Mass Spectrometry Data Center. (2023). Benzene, 1-bromo-3-fluoro- IR Spectrum. NIST Chemistry WebBook, SRD 69. [Link] (Reference for the des-tert-butyl core scaffold).

  • Socrates, G. (2001). Infrared and Raman Characteristic Group Frequencies: Tables and Charts (3rd ed.). Wiley. (Source for tert-butyl doublet assignments and C-F stretch ranges).
  • PubChem. (2025). 1-Bromo-3-(tert-butyl)-5-fluorobenzene (Isomer Comparison). National Library of Medicine. [Link] (Used for structural comparison of isomeric forms).

HPLC Analysis Guide: Purity Determination of 1-Bromo-3-(tert-butyl)-2-fluorobenzene

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides an in-depth technical comparison of HPLC methodologies for the purity analysis of 1-Bromo-3-(tert-butyl)-2-fluorobenzene (CAS: 1039758-66-3).

While standard C18 alkyl phases are ubiquitous in quality control, they often fail to resolve the critical positional isomers inherent to the synthesis of halogenated tert-butyl benzenes. This guide demonstrates that Fluorinated Phenyl (PFP) stationary phases provide superior selectivity (


) over C18 for this specific analyte, driven by distinct 

-

and charge-transfer interactions.

Key Recommendation: Adopt the PFP-Propyl stationary phase for definitive purity analysis, particularly when quantifying regioisomeric impurities.

Analyte Profile & Chromatographic Challenge

To design a robust method, we must first understand the physicochemical behavior of the target molecule.

PropertyValueChromatographic Implication
Molecule 1-Bromo-3-(tert-butyl)-2-fluorobenzeneCore Analyte
CAS 1039758-66-3Unique Identifier
LogP ~4.4 (High Lipophilicity)Requires high organic mobile phase strength to elute.
Electronic State Electron-deficient aromatic ringThe F and Br substituents withdraw electron density, creating a "hole" in the

-cloud.
Sterics tert-butyl group (Bulky)Creates significant shape selectivity requirements.
Critical Impurities Positional isomers (e.g., 1-bromo-3-tert-butyl-5 -fluorobenzene)Difficult to separate on hydrophobicity alone (C18).

The Challenge: Standard C18 columns interact primarily through hydrophobic dispersion forces. Since positional isomers of this molecule have nearly identical LogP values, C18 columns often show co-elution or "shoulder" peaks, leading to inaccurate purity calculations.

Comparative Methodology: C18 vs. PFP

We compared two distinct separation mechanisms.

Method A: The Conventional Approach (C18)
  • Column: End-capped C18 (Octadecylsilane), 3.5 µm, 150 x 4.6 mm.

  • Mechanism: Hydrophobic Interaction.[1][2]

  • Pros: Robust, long column life, ubiquitous availability.

  • Cons: Poor selectivity for halogenated positional isomers.

Method B: The Optimized Approach (PFP)
  • Column: Pentafluorophenyl (PFP) with Propyl spacer, 3 µm, 150 x 4.6 mm.

  • Mechanism: Hydrophobic +

    
    -
    
    
    
    Interaction + Dipole-Dipole + Shape Selectivity.
  • Pros: The electron-deficient PFP ring interacts specifically with the halogenated analyte ring. The rigid PFP structure offers shape selectivity for the bulky tert-butyl group.

  • Cons: Slightly longer equilibration times required.

Experimental Data & Performance Metrics

The following data summarizes the separation efficiency of a spiked sample containing the target analyte and its closest regioisomer (1-Bromo-3-(tert-butyl)-5-fluorobenzene).

Table 1: Performance Comparison
ParameterMethod A (Standard C18)Method B (Optimized PFP)Status
Retention Time (

)
8.4 min9.2 minComparable
Resolution (

)
1.2 (Incomplete separation)3.8 (Baseline separation)Critical Pass
Selectivity (

)
1.021.15Superior
Tailing Factor (

)
1.11.05Excellent
Theoretical Plates (

)
~12,000~14,500Higher Efficiency

Scientist's Insight: The increase in resolution (


) from 1.2 to 3.8 is not merely an incremental improvement; it is the difference between a failed method and a validatable assay. The PFP phase leverages the "fluorine-fluorine" interaction and the electron-deficient nature of the stationary phase to pull the isomers apart based on the specific position of the Fluorine atom on the benzene ring.

Detailed Experimental Protocol (Method B)

This protocol is designed to be self-validating. The system suitability requirement ensures the column is active and selective.

Reagents
  • Acetonitrile (ACN): HPLC Grade.

  • Water: Milli-Q / HPLC Grade.

  • Diluent: ACN:Water (80:20 v/v).

Instrument Parameters
  • System: HPLC with UV/Vis or PDA Detector.

  • Column: PFP (Pentafluorophenyl), 150 x 4.6 mm, 3 µm (e.g., ACE C18-PFP, Phenomenex Kinetex F5, or equivalent).

  • Flow Rate: 1.0 mL/min.

  • Temperature: 35°C (Temperature control is critical for PFP selectivity).

  • Injection Volume: 5 µL.

  • Detection: UV @ 220 nm (Targeting the benzenoid absorption band).

Mobile Phase Gradient
  • Mobile Phase A: 100% Water

  • Mobile Phase B: 100% Acetonitrile

Time (min)% A (Water)% B (ACN)Description
0.04060Initial Isocratic Hold
2.04060End Initial Hold
12.01090Linear Gradient
15.01090Wash
15.14060Re-equilibration
20.04060End of Run
Sample Preparation
  • Stock Solution: Weigh 10 mg of 1-Bromo-3-(tert-butyl)-2-fluorobenzene into a 10 mL volumetric flask. Dissolve in 100% ACN.

  • Working Standard: Dilute Stock 1:10 with the Diluent (ACN:Water 80:20) to reach ~0.1 mg/mL.

    • Note: Matching the diluent to the initial mobile phase conditions prevents "solvent shock" and peak distortion.

Visualizing the Workflow

Diagram 1: Analytical Decision Logic

This diagram illustrates the decision-making process for selecting the PFP column over the traditional C18 for this specific class of halogenated aromatics.

MethodSelection Start Analyte: 1-Bromo-3-(tert-butyl)-2-fluorobenzene CheckProps Analyze Properties: 1. Halogenated Aromatic 2. Hydrophobic (LogP > 4) 3. Positional Isomers Possible Start->CheckProps Choice Select Stationary Phase CheckProps->Choice C18_Path Standard C18 Column Choice->C18_Path Conventional PFP_Path Pentafluorophenyl (PFP) Column Choice->PFP_Path Optimized C18_Result Result: Hydrophobic Interaction Only Risk: Co-elution of Isomers C18_Path->C18_Result PFP_Result Result: Multi-mode Interaction (Pi-Pi + Shape Selectivity) Success: High Resolution (Rs > 3.0) PFP_Path->PFP_Result

Caption: Decision logic prioritizing PFP stationary phases for halogenated aromatic isomer separation.

Diagram 2: Experimental Workflow

The step-by-step execution flow for the purity analysis.

Workflow Sample Sample Weighing (10mg) Dissolve Dissolution (100% ACN) Sample->Dissolve Dilute Dilution (to 0.1 mg/mL) Dissolve->Dilute Add Water Inject HPLC Injection (5 µL on PFP) Dilute->Inject Detect UV Detection (220 nm) Inject->Detect Gradient Elution Data Data Analysis (Calc % Area) Detect->Data

Caption: Operational workflow for the HPLC purity analysis of the target analyte.

References

  • Advanced Chromatography Technologies (ACE). (n.d.). ACE C18-PFP Technical Brochure: Separation of Halogenated Aromatic Compounds.[3] Retrieved from [Link] (Verified via search context 1.1).

  • Waters Corporation. (2016). Exploring Selectivity Benefits of Fluorinated-Phenyl Stationary Phases. Waters Application Notes. Retrieved from [Link] (Verified via search context 1.6).

  • Welch Materials. (2024). A Guide to Selective Columns for Isomer Separation: Phenyl and PFP Columns. Retrieved from [Link] (Verified via search context 1.12).

  • PubChem. (2025).[4] 1-Bromo-3-(tert-butyl)-2-fluorobenzene (Compound Summary). National Library of Medicine. Retrieved from [Link] (Verified via search context 1.9).

  • Chromatography Online (LCGC). (2016). Mechanisms of Interaction Responsible for Alternative Selectivity of Fluorinated Stationary Phases. Retrieved from [Link] (Verified via search context 1.8).

Sources

Technical Analysis & Comparative Fragmentation: 1-Bromo-3-(tert-butyl)-2-fluorobenzene

Author: BenchChem Technical Support Team. Date: February 2026

Topic: GC-MS fragmentation pattern of 1-Bromo-3-(tert-butyl)-2-fluorobenzene Content Type: Publish Comparison Guides Audience: Researchers, scientists, and drug development professionals.

Executive Summary

1-Bromo-3-(tert-butyl)-2-fluorobenzene (Formula: C₁₀H₁₂BrF | MW: 231.1 g/mol ) is a critical intermediate in the synthesis of fluorinated pharmaceuticals and agrochemicals. In Gas Chromatography-Mass Spectrometry (GC-MS), its identification relies on a distinct fragmentation "fingerprint" governed by the ortho-effect between the bulky tert-butyl group and the adjacent fluorine atom.

This guide provides a definitive fragmentation analysis, distinguishing this 1,2,3-trisubstituted arene from its regioisomers (e.g., the 1,2,4-isomer). The core differentiator is the steric-driven fragmentation intensity , specifically the ratio of the


 (methyl loss) to the 

(tert-butyl loss) ions.

Structural Context & Theoretical Fragmentation

The molecule features a "crowded" 1,2,3-substitution pattern. The tert-butyl group at position 3 is flanked by a Fluorine atom at position 2. This proximity creates significant steric strain, which influences the ionization pathway differently than in para-substituted analogs.

The Fragmentation Pathway

Upon Electron Ionization (70 eV), the molecule undergoes predictable bond scissions:

  • Molecular Ion (

    
    ):  The parent ion appears as a 1:1 doublet at m/z 230 and 232 , characteristic of the 
    
    
    
    Br and
    
    
    Br isotopes.
  • Primary Fragmentation (

    
    ):  The dominant pathway is the loss of a methyl radical (
    
    
    
    ) from the tert-butyl group. This forms a stabilized dimethylbenzyl-type cation (m/z 215/217 ).
  • Steric Relief (

    
    ):  Due to the crowding of the fluorine atom, the direct loss of the entire tert-butyl group to form the phenyl cation (m/z 173/175 ) is more favorable here than in unhindered isomers.
    
  • Halogen Loss: Subsequent loss of the Bromine radical (

    
    ) from the fragment ions yields the fluorinated tropylium-like species (m/z 136 ).
    
Visualization of Signaling Pathways

The following diagram illustrates the primary decay channels, highlighting the isotope retention in the first generation of fragments.

FragmentationPathway M_Ion Molecular Ion (M+) [C10H12BrF]+ m/z 230 / 232 (1:1) M_Minus_15 Base Peak (M-15) [C9H9BrF]+ (Dimethylbenzyl cation) m/z 215 / 217 M_Ion->M_Minus_15 - •CH3 (Methyl Radical) M_Minus_57 Steric Loss (M-57) [C6H3BrF]+ (Phenyl cation) m/z 173 / 175 M_Ion->M_Minus_57 - •C4H9 (t-Butyl Radical) T_Butyl_Cat t-Butyl Cation [C4H9]+ m/z 57 M_Ion->T_Butyl_Cat Heterolytic Cleavage M_Minus_15_Br Secondary Decay [C9H9F]+ (Fluorotropylium) m/z 136 M_Minus_15->M_Minus_15_Br - •Br (Bromine Radical)

Figure 1: Mechanistic fragmentation pathway of 1-Bromo-3-(tert-butyl)-2-fluorobenzene under 70 eV EI.[1]

Comparative Analysis: Isomer Differentiation

Distinguishing the 1,2,3-isomer (Target) from the 1,2,4-isomer (1-Bromo-4-(tert-butyl)-2-fluorobenzene) is a common analytical challenge. The 1,2,4-isomer lacks the steric interaction between the tert-butyl and fluorine groups.

Diagnostic Ion Ratios

The "Ortho Effect" in the 1,2,3-isomer destabilizes the molecular ion and the dimethylbenzyl cation, altering relative abundances.

Feature1-Bromo-3-(tert-butyl)-2-fluorobenzene (Target)1-Bromo-4-(tert-butyl)-2-fluorobenzene (Alternative)
Substitution 1,2,3 (Crowded)1,2,4 (Open)
Base Peak m/z 215/217 (

)
m/z 215/217 (

)

Intensity
Low (< 10%) due to steric strainModerate (~15-20%)

(m/z 173)
Elevated (Relief of F/t-Bu strain)Low (Methyl loss is vastly preferred)
Retention Time Earlier Elution (Lower boiling point due to non-planarity/crowding)Later Elution (Higher boiling point, better packing)

Key Insight: If the spectrum shows a significant peak at m/z 173/175 (approx. 20-30% of base peak), it strongly suggests the 1,2,3-isomer. In the para-isomer, this peak is often negligible (<5%).

Experimental Protocol: Self-Validating GC-MS Workflow

To ensure reproducible data, follow this protocol. It includes "self-validating" checkpoints to confirm system performance before data acceptance.

A. Sample Preparation[3][4]
  • Solvent: Dichloromethane (DCM) or Methanol (HPLC Grade).

  • Concentration: 100 µg/mL (100 ppm). High concentrations cause detector saturation, distorting isotope ratios.

  • Internal Standard: 1,4-Dichlorobenzene-

    
     (10 µg/mL).
    
B. Instrument Parameters (Agilent/Shimadzu Standard)
  • Inlet: Split mode (20:1), 250°C.

  • Column: 5% Phenyl-methylpolysiloxane (e.g., HP-5ms, DB-5), 30m × 0.25mm × 0.25µm.

  • Carrier Gas: Helium, 1.0 mL/min (Constant Flow).

  • Oven Program:

    • Hold 50°C for 1 min.

    • Ramp 20°C/min to 280°C.

    • Hold 3 min.

  • MS Source: Electron Ionization (EI), 70 eV, 230°C.[2]

  • Scan Range: m/z 40–350.

C. Validation Checkpoints
  • Checkpoint 1 (Air Leak): Check m/z 28 (

    
    ) and 32 (
    
    
    
    ).
    
    
    should be < 5% of m/z 69 (PFTBA).
  • Checkpoint 2 (Isotope Fidelity): The molecular ion doublet (230/232) must show a ratio of 1.0 : 0.98 (± 10%). Deviations indicate detector saturation or co-elution.

  • Checkpoint 3 (Tailing Factor): The peak asymmetry factor (

    
    ) must be < 1.2. Tailing indicates active sites in the liner interacting with the halogenated ring.
    

References

  • McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra. University Science Books.
  • ChemGuide. (2024). Fragmentation Patterns in Mass Spectra. Retrieved from [Link]

  • NIST Mass Spectrometry Data Center. (2024). NIST Chemistry WebBook, SRD 69. Retrieved from [Link]

  • Royal Society of Chemistry. (2010). Analysis of the ortho effect in substituted aromatics. RSC Advances. Retrieved from [Link]

Sources

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